Tris(3-クロロプロピル)リン酸

概要

説明

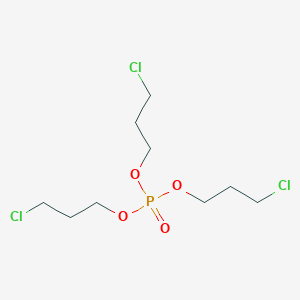

Tris(3-chloropropyl) phosphate is a chlorinated organophosphate compound commonly used as a flame retardant. It is often added to polyurethane foams, PVC, and EVA to enhance their fire resistance properties . This compound is known for its effectiveness in reducing flammability and is widely used in various industrial applications.

科学的研究の応用

Flame Retardant Applications

TCPP is predominantly used as a flame retardant in numerous materials, including:

- Polyurethane Foams : TCPP enhances the fire resistance of flexible and rigid polyurethane foams commonly found in furniture, automotive interiors, and insulation materials.

- Polyvinyl Chloride (PVC) : It is added to PVC to improve its fire safety, making it suitable for use in construction materials and electrical cables.

- Textiles : TCPP is applied to textiles to reduce flammability, particularly in upholstery and clothing.

Table 1: Flame Retardant Applications of TCPP

| Material Type | Application Area | Benefits |

|---|---|---|

| Polyurethane Foam | Furniture, Insulation | Enhanced fire resistance |

| PVC | Electrical Cables | Improved safety standards |

| Textiles | Upholstery | Reduced flammability |

Scientific Research Applications

TCPP's unique chemical properties make it a subject of extensive research in various scientific fields:

- Toxicology : Studies are being conducted to assess the toxicological effects of TCPP, including its potential carcinogenicity and endocrine-disrupting properties. The National Toxicology Program (NTP) has performed long-term studies on its effects in animal models, revealing dose-dependent increases in liver tumors among female rats .

- Environmental Impact : Research indicates that TCPP can persist in the environment and bioaccumulate, raising concerns about its long-term ecological effects. Studies have shown its presence in indoor environments and building materials, prompting investigations into its environmental fate and transport mechanisms .

Table 2: Key Findings from Toxicological Studies on TCPP

| Study Type | Key Findings |

|---|---|

| NTP Animal Studies | Dose-dependent liver tumors in rats; significant adenomas |

| Genotoxicity Studies | Induces DNA damage; potential mutagenic effects |

| Environmental Surveys | Presence detected in indoor air and building materials |

Industrial Applications

Beyond its role as a flame retardant, TCPP is also utilized in various industrial applications:

- Plasticizers : TCPP acts as a plasticizer to enhance the flexibility and durability of plastics used in consumer products.

- Insulation Materials : Its flame-retardant properties make it suitable for use in electrical insulation materials.

Case Study 1: Toxicological Assessment by NTP

The NTP conducted a comprehensive study on the carcinogenic potential of TCPP when administered to Sprague Dawley rats and B6C3F1 mice. The findings indicated significant increases in liver tumors at higher doses, which raised concerns about its safety profile for human exposure .

Case Study 2: Environmental Monitoring

A survey conducted in Sweden monitored organic flame retardants, including TCPP, in building materials. The results highlighted the widespread use of TCPP and its detection in indoor environments, underscoring the need for regulatory measures to mitigate exposure risks .

作用機序

Target of Action

Tris(3-chloropropyl)phosphate (commonly abbreviated TCPP) is a chlorinated organophosphate flame retardant . It is primarily targeted at materials such as polyurethane foams, with comparatively minor amounts used in PVC and EVA . The primary role of TCPP is to enhance the flame resistance of these materials .

Mode of Action

The mode of action of TCPP is primarily through its flame retardant properties. It achieves this by hindering the entry of oxygen into the combustion area during the burning process, thereby slowing down the spread of flames .

Biochemical Pathways

It is known that tcpp is an organophosphate ester (ope), a class of compounds that can have various effects on biological systems .

Pharmacokinetics

It is known that tcpp is a liquid that decomposes at high temperatures . Its solubility in water is 1,080 mg/l at 20°C , which may influence its bioavailability.

Result of Action

The primary result of TCPP’s action is the enhancement of flame resistance in the materials to which it is added . This can help to prevent or slow the spread of fires, enhancing safety.

Action Environment

The action of TCPP can be influenced by various environmental factors. For example, its flame retardant properties may be affected by the presence of other substances, the temperature, and the availability of oxygen . Furthermore, TCPP can be released into the environment through volatilization, abrasion, and dissolution, in addition to direct contact with dust and surfaces .

準備方法

Tris(3-chloropropyl) phosphate is prepared industrially by the reaction of propylene oxide with phosphoryl chloride . The reaction typically produces a range of products, with the tris(2-chloro-1-methylethyl) isomer being the most dominant. The reaction conditions involve controlled temperatures and the use of specific catalysts to ensure high yield and purity of the desired product .

化学反応の分析

Tris(3-chloropropyl) phosphate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.

Reduction: Reduction reactions can break down the phosphate ester bonds.

類似化合物との比較

Tris(3-chloropropyl) phosphate can be compared with other similar organophosphate flame retardants, such as:

Tris(2-chloroethyl)phosphate: Another widely used flame retardant with similar properties but different chemical structure.

Tris(2-chloro-1-methylethyl)phosphate: The most abundant isomer in technical mixtures of tris(chloropropyl)phosphate

These compounds share similar applications and mechanisms of action but differ in their chemical structures and specific properties.

生物活性

Tris(3-chloropropyl) phosphate (TCPP) is a chlorinated organophosphate compound widely recognized for its application as a flame retardant. However, its biological activity has garnered significant attention due to potential health implications, including cytotoxicity and endocrine disruption. This article reviews the biological activity of TCPP, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

TCPP primarily acts as a flame retardant by inhibiting combustion processes. It forms a protective layer on materials, preventing oxygen from reaching them and thus slowing fire spread. However, its biological mechanisms extend beyond this physical action:

- Cellular Effects : TCPP has been shown to induce cytotoxic effects in various cell types. It can disrupt cellular processes such as gene expression, energy metabolism, and signal transduction pathways, leading to adverse health effects .

- Genotoxicity : Research indicates that TCPP can cause DNA damage, suggesting potential mutagenic effects. This raises concerns about its long-term impact on human health and the environment.

In Vitro and In Vivo Studies

Recent studies have evaluated the toxicological profile of TCPP through various in vitro and in vivo assays:

- Tox21 Screening : In a high-throughput screening conducted by Tox21, TCPP was found to activate the pregnane X receptor (PXR) and constitutive androstane receptor (CAR) signaling pathways. It exhibited significant inhibition of cytochrome P450 (CYP) enzymes, particularly CYP2C19, CYP2C9, and CYP3A4, which are crucial for drug metabolism .

- Animal Studies : The National Toxicology Program (NTP) conducted studies administering TCPP to Sprague Dawley rats and B6C3F1 mice. Findings revealed dose-dependent increases in liver tumors in female rats, with significant hepatocellular adenomas observed at higher doses. Similar trends were noted for renal tumors .

Hepatotoxicity in Zebrafish

A notable study involving adult male zebrafish exposed to TCPP demonstrated significant hepatic inflammation and hepatotoxicity. Gene expression analysis revealed upregulation of inflammatory markers and genes associated with endoplasmic reticulum stress, indicating a robust inflammatory response triggered by TCPP exposure .

Endocrine Disruption

TCPP has been implicated in endocrine disruption due to its ability to inhibit progesterone receptor signaling pathways. This interference can affect hormone homeostasis, potentially leading to reproductive disorders .

Data Summary

The following table summarizes key findings from various studies on the biological activity of TCPP:

| Study Type | Key Findings |

|---|---|

| Tox21 Screening | Activation of PXR/CAR; inhibition of CYP2C19, CYP2C9, CYP3A4; cytotoxic effects observed |

| NTP Animal Studies | Dose-dependent liver tumors in female rats; significant increases in hepatocellular adenomas |

| Zebrafish Study | Hepatic inflammation; upregulation of inflammatory genes; evidence of hepatotoxicity |

| Genotoxicity | Induces DNA damage; potential mutagenic effects |

特性

IUPAC Name |

tris(3-chloropropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Cl3O4P/c10-4-1-7-14-17(13,15-8-2-5-11)16-9-3-6-12/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOURXYYHORRGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(OCCCCl)OCCCCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862522 | |

| Record name | Tris(3-chloropropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-98-7, 26248-87-3 | |

| Record name | 1-Propanol, 3-chloro-, phosphate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2-chloro-, phosphate (3:1), mixed with 1-chloro-2-propanol phosphate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(3-chloropropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions Tris(3-chloropropyl) phosphate as one of the most abundant and widespread contaminants found in surface water. What are the potential sources of this compound in such environments?

A1: While the provided research article [] focuses on identifying contaminants and doesn't delve into specific sources of Tris(3-chloropropyl) phosphate, its presence in surface water likely stems from its use as a flame retardant.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。